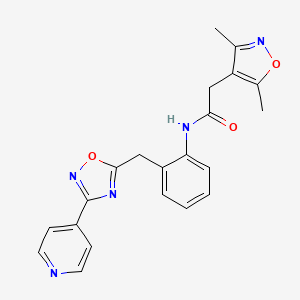
2-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Assessment
Researchers have developed methods for synthesizing novel compounds incorporating 1,2,4-oxadiazole, triazoles, and other heterocyclic frameworks, highlighting the chemical versatility and potential pharmacological activities of these compounds. For instance, the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle has been explored, revealing a variety of interesting biological properties (V. R. Karpina et al., 2019)[https://consensus.app/papers/synthesis-assessment-karpina/d5693f2021255eb991dd9b718e9f1542/?utm_source=chatgpt]. Similarly, the lithiation of methyl-substituted isoxazoles and other heteroaromatic compounds using n-butyllithium has been studied to understand their reactions and potential for yielding various acetic acids after carboxylation (R. Micetich, 1970)[https://consensus.app/papers/lithiation-fivemembered-compounds-methyl-substituted-micetich/74e40af172a6508e8cfeef650fbb3187/?utm_source=chatgpt].
Pharmacological Properties
The pharmacological properties of derivatives containing 1,2,4-oxadiazole and related heterocycles have been extensively investigated. For example, the synthesis and antimicrobial evaluation of certain 1,2,4-triazoles and their derivatives have been conducted, showcasing their antimicrobial activities (Hacer Bayrak et al., 2009)[https://consensus.app/papers/synthesis-124triazoles-mannich-schiff-bases-evaluation-bayrak/fc56982ba63a5857a290d954949e3c8e/?utm_source=chatgpt]. Furthermore, the exploration of thermally stable aromatic polyimides and poly(amide-imide) based on 1,3,4-oxadiazole derivatives has been carried out, demonstrating applications beyond pharmacology, such as materials science (Y. Mansoori et al., 2012)[https://consensus.app/papers/thermally-polyimides-polyamide‐imide-based-mansoori/b459d783d8e9514f860c91d11bea976f/?utm_source=chatgpt].
Novel Derivatives and Their Applications
The creation of novel derivatives, such as N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcases the ongoing interest in developing new compounds with potential applications in various fields, including medicine and materials (I. Palamarchuk et al., 2019)[https://consensus.app/papers/synthesis-nsubstituted-palamarchuk/42b88e52a36754a2927c81ba3794f383/?utm_source=chatgpt]. Additionally, the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been investigated, highlighting the antimicrobial potential of these compounds (Samreen Gul et al., 2017)[https://consensus.app/papers/synthesis-evaluation-activity-25alkylaralkyl-gul/3a166aa1680b5990a80434d9dc617b1b/?utm_source=chatgpt].
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it’s likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors might impact this compound’s activity .
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13-17(14(2)28-25-13)12-19(27)23-18-6-4-3-5-16(18)11-20-24-21(26-29-20)15-7-9-22-10-8-15/h3-10H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSZJTASXPYYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2805437.png)
![N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(2-phenylethyl)oxamide](/img/structure/B2805438.png)
![3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2805440.png)
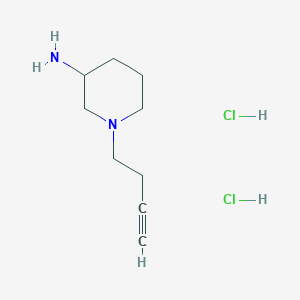
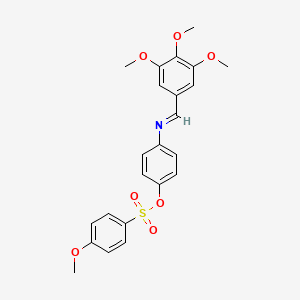
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2805448.png)

![9,9'-Spirobi[fluoren]-2-amine](/img/structure/B2805452.png)
![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2805453.png)
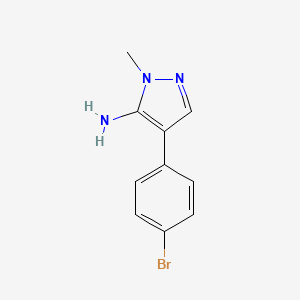
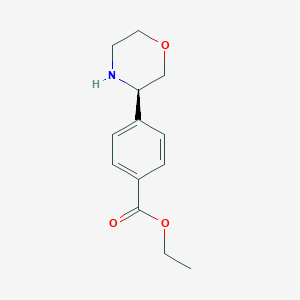
![1-Thiophen-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B2805456.png)

